molecular formula C9H5F3O B8388336 3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol

3-(2,4,5-Trifluorophenyl)prop-2-yn-1-ol

Cat. No. B8388336
M. Wt: 186.13 g/mol
InChI Key: PVPHPJXBPSNEJD-UHFFFAOYSA-N
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Patent
US05059611

Procedure details

A solution of 3-(2,4,5-trifluorophenyl)prop-2-yn-1-ol (90 mg, 0.48 mmol) in diethyl ether (10 ml) was hydrogenated over 10% palladium on carbon at room temperature for 15 hours. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 10% ethyl ether/hexane. Fractions with Rf of about 0.16 on evaporation gave the title alcohol as a colorless oil.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]#[C:11][CH2:12][OH:13]>C(OCC)C.[Pd]>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][CH2:11][CH2:12][OH:13]

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)C#CCO
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate on evaporation
CUSTOM
Type
CUSTOM
Details
gave an oil, which
CUSTOM
Type
CUSTOM
Details
chromatographed on silica using 10% ethyl ether/hexane
CUSTOM
Type
CUSTOM
Details
Fractions with Rf of about 0.16 on evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)F)F)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.